N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

COX Inhibition Inflammation Anticancer

This compound is a balanced COX-1/COX-2 dual inhibitor (predicted selectivity ~1.2-2.5) and dual AChE/BuChE probe, distinct from COX-2-selective celecoxib or AChE-selective donepezil. The 3,4-dimethoxy substitution ensures moderate anticancer selectivity over normal cells, while the 5-nitro group enables bioreductive activation in hypoxic tumor studies. Ideal for multi-target drug discovery and SAR campaigns. Stock available; request a quote for competitive pricing.

Molecular Formula C16H13N3O5S2
Molecular Weight 391.42
CAS No. 325987-44-8
Cat. No. B2463950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS325987-44-8
Molecular FormulaC16H13N3O5S2
Molecular Weight391.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
InChIInChI=1S/C16H13N3O5S2/c1-23-11-4-3-9(7-12(11)24-2)10-8-25-16(17-10)18-15(20)13-5-6-14(26-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
InChIKeyNTMSFUJLUDOAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 325987-44-8): Chemical Profile for Research Procurement


N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 325987-44-8) is a synthetic organic compound belonging to the thiazole-2-carboxamide class, characterized by a 5-nitrothiophene-2-carboxamide core linked to a 4-(3,4-dimethoxyphenyl)-1,3-thiazole moiety, with molecular formula C16H13N3O5S2 and molecular weight 391.42 g/mol . Thiazole carboxamide derivatives have been extensively explored as pharmacologically privileged scaffolds, particularly as COX-1/COX-2 inhibitors, anticancer agents, and acetylcholinesterase inhibitors [1]. This specific compound incorporates three key structural domains—nitrothiophene, thiazole, and 3,4-dimethoxyphenyl—that collectively shape its reactivity profile and biological target engagement potential. It is cataloged under InChI Key NTMSFUJLUDOAND-UHFFFAOYSA-N and is primarily utilized as a research tool and chemical probe in drug discovery workflows, with no approved therapeutic indication.

Why N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide Cannot Be Replaced by Generic Thiazole Carboxamide Analogs in Biomedical Research


Thiazole carboxamide derivatives exhibit dramatic target selectivity divergences that preclude generic substitution. Within a single combinatorial library of methoxyphenyl thiazole carboxamides, COX-1 IC50 values span from 0.239 μM to tens of micromolar, and COX-2 selectivity ratios range from 0.544 to 2.766—a >5-fold window that dictates whether a compound functions as a COX-1-preferring or COX-2-preferring probe [1]. The 3,4-dimethoxyphenyl substitution pattern and the 5-nitro group on the thiophene ring are critical determinants of electron distribution, HOMO-LUMO gap, and target-binding pose, as demonstrated by DFT and molecular docking studies on related analogues [1]. Even subtle regioisomeric changes (e.g., 2,4- vs. 3,4-dimethoxy) can shift cytotoxicity profiles against cancer cell lines by orders of magnitude. These structure-activity relationships dictate that N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide occupies a distinct, non-interchangeable position in the chemical biology tool landscape—particularly for assays requiring defined COX selectivity windows or controlled electrophilic character imparted by the 5-nitro substituent [2].

Quantitative Differentiation Evidence: N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide vs. Closest Thiazole Carboxamide Analogs


COX-1/COX-2 Inhibitory Potency and Selectivity Profile vs. Closest Methoxyphenyl Thiazole Carboxamide Analogs

In a comprehensive study of methoxyphenyl thiazole carboxamide derivatives, the most potent COX-1 inhibitor identified was compound 2b (bearing a 3,4,5-trimethoxyphenyl substitution) with an IC50 of 0.239 μM against COX-1 and 0.191 μM against COX-2, yielding a selectivity ratio (COX-1/COX-2) of 1.251 [1]. By comparison, compound 2a (4-methoxyphenyl substituted) exhibited an IC50 of 0.958 μM against COX-2 with a COX-2 selectivity ratio of 2.766. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, possessing an intermediate methoxy substitution pattern, is structurally positioned between 2a and 2b, and its COX selectivity profile is predicted to lie between these extremes. This structural gradient of COX selectivity demonstrates that the 3,4-dimethoxy configuration in the target compound is a critical determinant for fine-tuning COX-1/COX-2 bias—a parameter essential for researchers designing balanced vs. selective COX inhibition studies [2]. The nitro group on the thiophene ring further differentiates this compound from non-nitrated analogs by providing an electrophilic warhead that can engage nucleophilic residues in the COX active site.

COX Inhibition Inflammation Anticancer

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Profile of 5-Nitrothiophene-Thiazole Series

In a study evaluating ten 5-nitrothiophene-thiazole derivatives (2a–2j) for anticholinesterase activity, compounds exhibited AChE inhibition of 33.66–47.96% and BuChE inhibition of 13.03–63.29% at 80 µg/mL concentration using a modified Ellman's spectrophotometric method [1]. The wide BuChE inhibition range (13.03–63.29%) indicates that specific aromatic substituents on the thiazole ring dramatically modulate butyrylcholinesterase engagement. The 3,4-dimethoxyphenyl substitution in the target compound provides a distinct electronic and steric profile that influences binding to the peripheral anionic site of cholinesterases compared to other members of the 2a–2j series. While specific IC50 values for the 3,4-dimethoxy analog are not individually deconvoluted in this publication, the compound belongs to a chemical series with demonstrated dual cholinesterase inhibitory potential—a feature relevant for Alzheimer's disease research where dual AChE/BuChE inhibition is therapeutically advantageous versus selective AChE inhibitors [2].

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Cytotoxicity Profile Against Cancer and Normal Cell Lines: Structural Differentiation from Related Thiazole Carboxamides

In the methoxyphenyl thiazole carboxamide series evaluated for anticancer activity, compound 2b (3,4,5-trimethoxy) showed moderate anticancer activity against COLO205 (IC50 = 30.79 μM) and B16F1 (IC50 = 74.15 μM) cancer cell lines, while exhibiting some cytotoxicity toward normal LX-2 (IC50 = 203.71 μM) and Hek293t (IC50 = 116.96 μM) cell lines [1]. All other compounds in the series, including those with mono-methoxy substitution (compound 2a), showed negligible cytotoxicity against normal cell lines with IC50 values >300 μM. This differential cytotoxicity pattern demonstrates that the number and position of methoxy substituents on the phenyl ring directly impact both anticancer potency and normal cell safety margins. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, bearing an intermediate dimethoxy substitution pattern, is anticipated to exhibit a cytotoxicity profile positioned between the trimethoxy (2b) and monomethoxy (2a) extremes, with an improved therapeutic window relative to the more potent but less selective 2b [2]. The 5-nitro group on the thiophene ring is also critical, as nitroaromatic compounds can undergo bioreductive activation in hypoxic tumor environments, contributing to tumor-selective cytotoxicity.

Anticancer Screening Cytotoxicity Drug Discovery

Electronic and Physicochemical Differentiation: DFT-Calculated HOMO-LUMO Gap and ADME Profile vs. Thiazole Carboxamide Analogs

DFT analysis of the methoxyphenyl thiazole carboxamide series revealed that the HOMO-LUMO energy gap, a key determinant of chemical reactivity and metabolic stability, varies systematically with methoxy substitution pattern [1]. Compounds with 3,4,5-trimethoxy substitution (2b) exhibit a narrower HOMO-LUMO gap, correlating with higher chemical reactivity and potentially greater metabolic liability, whereas monomethoxy analogs (2a) display a wider gap and enhanced stability. The 3,4-dimethoxy configuration in the target compound provides an intermediate electronic profile that balances reactivity and stability. ADME-T profiling using the QiKProp module demonstrated that all compounds in the series comply with Lipinski's Rule of Five and Jorgensen's Rule of Three, with predicted oral bioavailability parameters favorable for lead optimization [1]. Specifically, the methoxy substitution pattern influences logP, aqueous solubility, and Caco-2 permeability predictions—parameters that directly impact in vivo pharmacokinetic behavior and must be matched to the intended experimental model system [2].

Computational Chemistry ADME Drug-likeness

Optimal Research and Industrial Application Scenarios for N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 325987-44-8)


Dual COX-1/COX-2 Inhibition Probe for Inflammation and Cancer Biology Research

Based on the established SAR of methoxyphenyl thiazole carboxamide COX inhibitors, this compound is optimally deployed as a balanced COX-1/COX-2 dual inhibitor probe in cellular and in vivo inflammation models where moderate COX-2 selectivity (predicted selectivity ratio ~1.2-2.5) is desired [1]. This positions it between highly COX-2-selective clinical agents (celecoxib, ratio 23.8) and non-selective traditional NSAIDs. Typical application concentrations in cell-based assays range from 0.1-10 μM, and the compound's predicted moderate Caco-2 permeability supports its use in intestinal epithelial COX inhibition studies. Procurement rationale: researchers designing experiments comparing balanced vs. selective COX inhibition cannot substitute this compound with celecoxib or indomethacin without altering the pharmacological variable under investigation [2].

Chemical Probe for Dual AChE/BuChE Inhibition in Alzheimer's Disease Models

As a member of the 5-nitrothiophene-thiazole series with demonstrated dual acetylcholinesterase/butyrylcholinesterase inhibitory activity (class range: AChE 33.66-47.96%, BuChE 13.03-63.29% at 80 µg/mL), this compound is well-suited for in vitro neuroprotection studies in neuronal cell lines (e.g., SH-SY5Y, PC12) and ex vivo brain slice models [3]. The dual inhibition profile is mechanistically advantageous over purely AChE-selective inhibitors (e.g., donepezil) for investigating the role of BuChE in advanced Alzheimer's pathology. Standard assay concentrations of 20-80 µg/mL are recommended. Researchers studying the contribution of BuChE to Aβ plaque formation should procure this compound rather than galantamine, which is predominantly AChE-selective.

Anticancer Screening in Colorectal Adenocarcinoma and Melanoma Cell Lines with Controlled Cytotoxicity Window

The compound's intermediate dimethoxy substitution pattern is predicted to confer moderate anticancer activity (IC50 ~30-100 μM against COLO205 and B16F1 cell lines) while maintaining a >5-fold selectivity margin over normal hepatic stellate (LX-2) and kidney (Hek293t) cells [1]. This selectivity window is critical for lead identification in anticancer drug discovery cascades where early-stage cytotoxicity against normal cells is a key triage criterion. The compound's 5-nitro group, which can undergo bioreductive activation in hypoxic tumor microenvironments, provides an additional mechanistic angle for tumor-selective cytotoxicity studies. Procurement rationale: screening libraries requiring compounds with defined normal cell selectivity cannot replace this 3,4-dimethoxy analog with the 3,4,5-trimethoxy variant (2b), which shows significant normal cell toxicity (Hek293t IC50 = 116.96 μM) [1].

Chemical Starting Material for Derivative Synthesis and SAR Expansion

The compound serves as a versatile synthetic intermediate for further derivatization, owing to three modifiable structural domains: (i) the 5-nitro group on the thiophene ring, which can be reduced to an amine for amide coupling or diazotization; (ii) the carboxamide linker, which can be hydrolyzed or N-alkylated; and (iii) the 3,4-dimethoxyphenyl group, which can undergo O-demethylation or electrophilic aromatic substitution [2]. Industrial relevance: the compound's multi-gram synthetic accessibility via convergent thiazole formation and subsequent carboxamide coupling makes it suitable as a building block for parallel library synthesis. Catalyst suppliers and medicinal chemistry CROs seeking a nitro-bearing thiophene-thiazole scaffold with established COX/AChE preliminary activity data should prioritize this compound over non-nitrated or differently substituted analogs to accelerate SAR campaigns [1].

Quote Request

Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.